molecular formula C11H9ClN2O2 B1458864 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1423734-30-8

1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1458864
M. Wt: 236.65 g/mol
InChI Key: XMVOKDPWHPIDSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (CPMPCA) is a synthetic compound that has been studied for a variety of scientific applications. CPMPCA is a small molecule that can be easily synthesized and manipulated in a laboratory setting. It has a wide range of applications, including in drug development, biochemistry, and physiology.

Scientific Research Applications

1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has been studied for a variety of scientific research applications. It has been used as a model compound to study enzyme inhibition and drug-target interactions. 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has also been studied as a potential inhibitor of cyclooxygenase-2 (COX-2) and as a potential antifungal agent. Additionally, 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.

Mechanism Of Action

1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has been studied for its potential mechanism of action. It is believed to act as an inhibitor of various enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase. 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has also been studied for its potential to act as an antifungal agent. It is believed to inhibit the growth of fungi by blocking their respiration and energy production pathways.

Biochemical And Physiological Effects

1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has been studied for its potential biochemical and physiological effects. It has been studied for its potential to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation. Additionally, 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has been studied for its potential to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has also been studied for its potential to act as an antifungal agent and to inhibit the growth of fungi.

Advantages And Limitations For Lab Experiments

1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and manipulated in a laboratory setting. Additionally, it has a wide range of applications, including in drug development, biochemistry, and physiology. However, there are some limitations to using 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid in laboratory experiments. For example, it is not known whether 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has any toxic effects on humans or animals, and it is not known whether it is safe to use in long-term experiments. Additionally, it is not known whether 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has any long-term effects on the environment.

Future Directions

There are several potential future directions for the study of 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid. Further research could be conducted to determine the toxicity of 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid and its potential long-term effects on humans and animals. Additionally, further research could be conducted to determine the potential long-term effects of 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid on the environment. Additionally, further research could be conducted to determine the potential for 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid to be used in drug development and to study its potential mechanism of action. Finally, further research could be conducted to study the potential for 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid to be used as an antifungal agent.

properties

IUPAC Name

1-(2-chlorophenyl)-4-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-7-6-14(13-10(7)11(15)16)9-5-3-2-4-8(9)12/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVOKDPWHPIDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BF Abdelwahab, RE Khidre - Turkish Journal of Chemistry, 2014 - journals.tubitak.gov.tr
The current review summarizes the known routes to different azoles linked directly to imidazole. This review is divided into classes based on the type of azoles connected to an …
Number of citations: 7 journals.tubitak.gov.tr

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